N-Ethyl-2,3-dihydro-[1,4]thiazino[2,3,4-hi]indole-5-carboxamide
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Overview
Description
N-Ethyl-2,3-dihydro-[1,4]thiazino[2,3,4-hi]indole-5-carboxamide is a complex heterocyclic compound that belongs to the indole and thiazine families
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-2,3-dihydro-[1,4]thiazino[2,3,4-hi]indole-5-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate indole derivatives with thiazine precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-2,3-dihydro-[1,4]thiazino[2,3,4-hi]indole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
N-Ethyl-2,3-dihydro-[1,4]thiazino[2,3,4-hi]indole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-Ethyl-2,3-dihydro-[1,4]thiazino[2,3,4-hi]indole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-2,3-dihydro-[1,4]thiazino[2,3,4-hi]indole-5-carboxamide
- N-Propyl-2,3-dihydro-[1,4]thiazino[2,3,4-hi]indole-5-carboxamide
Uniqueness
N-Ethyl-2,3-dihydro-[1,4]thiazino[2,3,4-hi]indole-5-carboxamide is unique due to its specific ethyl substitution, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing new compounds with tailored activities .
Properties
Molecular Formula |
C13H14N2OS |
---|---|
Molecular Weight |
246.33 g/mol |
IUPAC Name |
N-ethyl-9-thia-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene-2-carboxamide |
InChI |
InChI=1S/C13H14N2OS/c1-2-14-13(16)10-8-9-4-3-5-11-12(9)15(10)6-7-17-11/h3-5,8H,2,6-7H2,1H3,(H,14,16) |
InChI Key |
MWOOKGSPDHMPAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=CC2=C3N1CCSC3=CC=C2 |
Origin of Product |
United States |
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